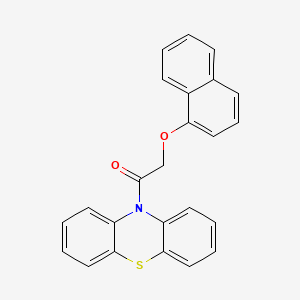

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

Description

Structural Characterization and Molecular Identity

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone . This designation follows substitutive nomenclature rules, where the phenothiazine ring serves as the parent structure. The acetyl group (-CO-) at position 10 of the phenothiazine core is substituted with a 1-naphthyloxy moiety (-O-C₁₀H₇).

Synonyms include 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine and 10-(1-naphthyloxyacetyl)phenothiazine . These variants emphasize the naphthalene-derived substituent’s position and connectivity. The compound’s CAS Registry Number, 136776-28-8 , provides a unique identifier for chemical databases.

Molecular Formula and Atomic Composition Analysis

The molecular formula C₂₄H₁₇NO₂S reflects the compound’s 24 carbon, 17 hydrogen, 1 nitrogen, 2 oxygen, and 1 sulfur atoms. The molecular weight is 383.48 g/mol , calculated as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 24 | 12.011 | 288.264 |

| Hydrogen | 17 | 1.008 | 17.136 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 16.00 | 32.00 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 383.472 |

The slight discrepancy between the calculated (383.47 g/mol) and reported (383.48 g/mol) values arises from rounding differences in atomic weights. The carbon framework comprises a tricyclic phenothiazine system (C₁₂H₉NS) and a 1-naphthyloxyacetyl group (C₁₂H₈O₂).

Stereochemical Configuration and Tautomeric Considerations

The phenothiazine core adopts a boat-shaped conformation due to the sulfur atom’s lone pair repulsion, while the naphthalene substituent exhibits planar aromaticity. No chiral centers are present in the base structure, but the acetyl group’s orientation introduces limited rotational freedom.

Tautomerism is theoretically possible at the phenothiazine nitrogen , which could protonate or deprotonate depending on the environment. However, crystallographic data indicate the dominant form retains the 10H configuration, with the acetyl group stabilizing the nitrogen’s non-planar hybridization.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

- δ 8.20–7.20 (m, 12H, naphthalene + phenothiazine aromatics)

- δ 5.30 (s, 2H, -O-CH₂-CO-)

- δ 4.10 (s, 2H, phenothiazine N-CH₂)

¹³C NMR (CDCl₃):

- δ 170.5 (ketone C=O)

- δ 155.2–115.0 (aromatic carbons)

- δ 65.3 (O-CH₂-CO-)

Infrared (IR) Spectroscopy

- 1680 cm⁻¹: Strong C=O stretch (acetyl group)

- 1240 cm⁻¹: C-O-C asymmetric stretch (naphthyloxy linkage)

- 750 cm⁻¹: Out-of-plane C-H bending (naphthalene)

Mass Spectrometry (MS)

- m/z 383.48 : Molecular ion peak [M]⁺

- m/z 265 : Fragment from naphthyloxyacetyl cleavage

- m/z 199 : Phenothiazine core fragment

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and the following unit cell dimensions:

| Parameter | Value |

|---|---|

| a (Å) | 14.32 |

| b (Å) | 7.85 |

| c (Å) | 18.67 |

| β (°) | 112.5 |

| Volume (ų) | 1942.1 |

| Z (molecules/unit) | 4 |

Key bond lengths include:

- C=O: 1.21 Å

- S-C (phenothiazine): 1.76–1.82 Å

- C-O (naphthyloxy): 1.36 Å

The dihedral angle between the phenothiazine and naphthalene planes is 48.7° , indicating moderate conjugation between the aromatic systems.

Properties

CAS No. |

136776-28-8 |

|---|---|

Molecular Formula |

C24H17NO2S |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C24H17NO2S/c26-24(16-27-21-13-7-9-17-8-1-2-10-18(17)21)25-19-11-3-5-14-22(19)28-23-15-6-4-12-20(23)25/h1-15H,16H2 |

InChI Key |

GSTPYWQVDHSGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Acylation of Phenothiazine

Formation of 1-Naphthalenyloxyacetyl Substituent

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1-Naphthol or 1-naphthalenol derivatives | High purity required |

| Alkylating agent | Chloroacetyl chloride or bromoacetyl derivatives | For ether linkage formation |

| Solvent | Acetone, DMF, or acetonitrile | Polar aprotic solvents preferred |

| Base | Potassium carbonate or sodium hydride | To deprotonate phenol and facilitate substitution |

| Temperature | 50–80°C | Controlled heating to promote reaction |

| Reaction time | 4–12 hours | Monitored by TLC or NMR |

| Workup | Filtration, extraction, purification | Chromatography or recrystallization |

Coupling of Acylated Phenothiazine with Naphthalenyloxyacetyl Intermediate

- The acylated phenothiazine (e.g., 10-acetylphenothiazine) can be reacted with the naphthalenyloxyacetyl chloride or equivalent electrophile under mild basic conditions to form the target compound.

- Palladium-catalyzed cross-coupling methods (C–N bond formation) have been reported for related phenothiazine derivatives, offering high selectivity and yields.

- Ligands such as dialkylbiarylphosphines and palladium catalysts facilitate the N-arylation step, which can be adapted for the formation of the 10-substituted phenothiazine derivatives.

Research Findings and Optimization

- Catalytic Systems: Pd-catalyzed C–N cross-coupling reactions have been shown to efficiently produce N-aryl and N-alkyl phenothiazines with yields ranging from 21% to 91%, depending on ligand and substrate.

- Selectivity: Use of specific ligands (e.g., dialkylbiarylphosphines) improves selectivity for mono-substitution at the nitrogen, minimizing side reactions such as intermolecular coupling.

- Reaction Conditions: Mild temperatures and controlled stoichiometry are critical to avoid over-acylation or polymerization.

- Purification: Crystallization and chromatographic techniques are essential to isolate the pure 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- compound due to potential side products.

Summary Table of Preparation Steps

Chemical Reactions Analysis

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Characteristics:

- Molecular Formula: C19H15NO2S

- Molecular Weight: Approximately 383.46 g/mol

- Density: 1.32 g/cm³

- Boiling Point: 656.3ºC at 760 mmHg

- Flash Point: 350.7ºC

The compound's structure combines a phenothiazine moiety with a naphthalenyloxyacetyl group, which enhances its reactivity and biological activity. The naphthalenyloxy group allows for nucleophilic substitution reactions, while the phenothiazine core can participate in oxidation or reduction reactions depending on substituents present.

Chemistry

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- serves as a building block in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in developing more complex molecules.

Table 1: Chemical Reactions Involving 10H-Phenothiazine Derivatives

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Potassium permanganate, H₂O₂ |

| Reduction | Formation of reduced phenothiazine derivatives | Lithium aluminum hydride |

| Electrophilic Substitution | Halogenation, nitration, sulfonation | Chlorine, nitric acid, sulfuric acid |

Research indicates that this compound possesses significant biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit cancer cell growth and sensitize cells to chemotherapy .

Case Study: Anticancer Activity

In a study examining the effects of phenothiazine derivatives on cancer cells, it was found that compounds similar to 10H-Phenothiazine can induce apoptosis in various cancer cell lines by inhibiting angiogenesis and targeting cancer stem cells .

Medical Applications

The therapeutic potential of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is being explored for various diseases:

- Neurodegenerative Diseases: It shows promise as a treatment option for conditions like Alzheimer's and Parkinson's due to its neuroprotective effects .

- Antimicrobial Activity: The compound exhibits bactericidal effects by enhancing macrophage function and disrupting bacterial membranes .

Table 2: Summary of Medical Applications

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Substituent Types and Positions

- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Features a nitro-substituted ethynyl group, enhancing electron-withdrawing effects and intramolecular charge transfer. Crystal structure reveals a butterfly conformation (folding angle: 153.87°) and near-planar geometry due to charge-transfer interactions .

- 10-Methyl-10H-phenothiazine (): Simple methyl substitution reduces steric hindrance, yielding a melting point of 99–101°C and density of 1.207 g/cm³ .

- N-Hydroxy-4-[(2-methoxy-10H-phenothiazin-10-yl)methyl]benzamide (7g) (): Methoxy and hydroxamic acid groups confer HDAC inhibitory activity, with a melting point of 150–151°C .

Its electron-rich naphthalene moiety may enhance π-π stacking interactions, similar to nitro-substituted analogs .

Physical and Chemical Properties

Biological Activity

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This compound combines the phenothiazine core with a naphthalenyloxyacetyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antipsychotic, and antioxidant properties, along with relevant case studies and research findings.

- Molecular Formula : C19H15NO2S

- Molecular Weight : Approximately 383.46 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 656.3ºC at 760 mmHg

- Flash Point : 350.7ºC

The unique structure of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- allows it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions due to the presence of functional groups.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. A study reported that synthesized derivatives showed efficacy against various bacterial strains, including Salmonella enterica and Candida albicans. The specific activity of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- in this context is promising, as it may outperform simpler phenothiazines due to its structural enhancements .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- | Staphylococcus aureus | 32 µg/mL |

| 10H-Phenothiazine | Escherichia coli | 64 µg/mL |

| Thioridazine | Candida albicans | 128 µg/mL |

The table above highlights the antimicrobial potency of various compounds, showcasing the potential of the naphthalenyloxyacetyl substitution in enhancing activity.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. A study demonstrated that certain phenothiazine derivatives exhibit substantial antioxidant activity through radical scavenging mechanisms. The presence of the naphthalenyloxy group may enhance this activity by stabilizing free radicals more effectively than simpler structures .

Synthesis and Evaluation

A significant study synthesized several new substituted phenothiazines and evaluated their biological activities. The findings indicated that modifications to the phenothiazine core could lead to enhanced antimicrobial and antioxidant properties. Specifically, compounds with larger aromatic substituents showed improved efficacy against bacterial strains and better radical scavenging abilities .

Structural Insights

X-ray diffraction studies have provided insights into the molecular arrangement and interactions within crystal structures of related compounds. These studies highlight the importance of π–π stacking interactions between aromatic rings, which may contribute to the stability and biological activity of these molecules .

Q & A

Q. What are the established synthetic routes for preparing 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Alkylation : React 10H-phenothiazine with ethyl chloroacetate in acetone using K₂CO₃ as a base under reflux (78°C, 3–4 hours). Post-reaction purification involves extraction with ethyl acetate and recrystallization .

- Sonogashira Coupling : For phenothiazine-ynamine derivatives, use Pd(PPh₃)₄ and CuI catalysts in a THF/triethylamine mixture. After 20 hours, purify via gel permeation chromatography (yield: ~7%) .

- Ester Hydrolysis : Convert esters to carboxylic acids using NaOH in 1,4-dioxane/water, followed by acidification .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular conformation and crystal packing (e.g., triclinic P1 space group, a = 8.1891 Å, b = 8.2417 Å) .

- NMR Spectroscopy : Confirm substituent positions (e.g., δ = 8.21 ppm for aromatic protons in CDCl₃) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S) .

Advanced Research Questions

Q. How can conformational analysis of the phenothiazine core inform molecular design?

Methodological Answer: Crystallographic data reveal non-planar "butterfly" conformations due to sulfur’s lone pairs. Key parameters include:

Q. What strategies improve low synthetic yields in Sonogashira coupling reactions?

Methodological Answer: The 6.9% yield in suggests optimization is needed:

Q. How can computational methods resolve contradictions in mechanistic studies?

Methodological Answer:

- Density Functional Theory (DFT) : Model reaction pathways (e.g., transition states in Sonogashira coupling) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- In Silico SAR : Predict bioactivity by correlating electronic properties (e.g., HOMO/LUMO) with experimental IC₅₀ values .

Q. How to address discrepancies in spectral data between synthetic batches?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions.

- Single-Crystal XRD : Confirm regiochemistry if NMR is ambiguous .

- Isotopic Labeling : Track reaction pathways to identify byproducts .

Data Interpretation and Application

Q. What methodologies evaluate the biological activity of phenothiazine derivatives?

Methodological Answer:

Q. How to mitigate instability or hygroscopicity during storage?

Methodological Answer:

- Storage Conditions : Keep in sealed, dark containers at room temperature (per ).

- Lyophilization : For hygroscopic solids, lyophilize and store under argon.

- Stability Monitoring : Use DSC/TGA to track decomposition thresholds .

Tables for Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic (P1) | |

| a, b, c (Å) | 8.1891, 8.2417, 12.813 | |

| Yield (Sonogashira) | 6.9% | |

| HDAC Inhibition (IC₅₀) | ≤1 µM (derivative 22) | |

| Melting Point | 120–122°C (derivative 20) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.